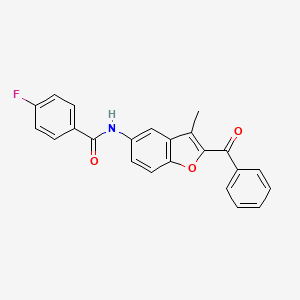

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide, also known as GSK2606414, is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is a small molecule drug that has shown potential in treating cancer, neurodegenerative diseases, and viral infections.

Scientific Research Applications

Antimicrobial Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide and its derivatives have shown promising antimicrobial activities. The presence of a fluorine atom in the 4th position of the benzoyl group has been essential for enhancing antimicrobial effectiveness. For example, specific derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of these compounds as antimicrobial agents (Desai et al., 2013).

Cancer Research and Imaging

In the field of cancer research and imaging, fluorobenzamide derivatives, particularly those labeled with fluorine-18, have been explored as potential ligands for positron emission tomography (PET) imaging of σ receptors in solid tumors. These studies have found that certain derivatives bind with high affinity and selectivity to σ receptors, making them promising candidates for PET imaging to assess the status of solid tumors in humans (Shiue et al., 1997).

Antitumor Agents

A distinct application involves the use of related dihydrobenzofuran lignans as potential antitumor agents that inhibit tubulin polymerization. These compounds, through biomimetic synthesis, have shown activity in vitro against a range of human tumor cell lines, particularly leukemia and breast cancer cell lines. The mechanism of action has been linked to the interaction at the colchicine binding site of tubulin, offering a new avenue for the development of antimitotic and potential antitumor therapies (Pieters et al., 1999).

Antiepileptic Drug Development

In the search for new antiepileptic drugs, derivatives of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide have been designed and synthesized, demonstrating significant anticonvulsant activity. These findings underscore the potential of these compounds in the development of novel therapies for epilepsy (Rajak et al., 2010).

properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDZHXPBHVEPBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)